Cas no 85165-02-2 ((+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol)

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol structure
85165-02-2 structure
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol
85165-02-2
C20H24O6
360.400966644287
2073099

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Properties

Names and Identifiers

    • (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol
    • (+)-dihydrodehydrodiconiferyl alcohol
    • (+/-)-dihydrodehydrodiconiferyl alcohol
    • (+/-)-rel-(2alpha,3beta)-7-O-methylcedrusin
    • (-)-(7S, 8R)- dihydrodehydrodiconiferyl alcohol
    • (2S,3R)-dihydrodehydrodiconiferyl alcohol
    • (7S,8R)-dihydrodehydrodiconiferyl alcohol
    • 2,3-dihydro-2-(4'-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-5-benzofuran propanol
    • 2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-(omega-hydroxypropyl)-7-methoxybenzofuran
    • 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-5-benzofuranpropanol
    • 3',7-Di-Me ether-(2RS,3SR)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol
    • 3',7-Di-Me ether-(2S,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol
    • 3'-methylcedrusin
    • 3,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-4,9,9'-triol
    • 3-hydroxymethyl-5-(3-hydroxy-propyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxybenzodihydrofuran
    • 3-[2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
    • 3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
    • 3beta-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxy-2alpha-(3-methoxy-4-hydroxyphenyl)benzofuran
    • 7SR, 8RS-dihydrodehydrodiconiferyl alcohol
    • dihydrodehydrodiconiferyl alcohol
    • rac-2,3-trans-dihydrodehydrodiconiferylalcohol
    • rel-(2alpha,3beta)-7-O-methylcedrusin
    • 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, trans- (ZCI)
    • rel-(2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranpropanol (ACI)
    • (2α,3β)-7-O-Methylcedrusin
    • (±)-Dihydrodehydrodiconiferyl alcohol
    • Dihydrodehydrodiconifery
    • Lawsonicin
    • rel-(2α,3β)-7-O-Methylcedrusin
    • +Expand
    • SBLZVJIHPWRSQQ-HNAYVOBHSA-N
    • 1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1
    • C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2C(=CC(=CC1=2)CCCO)OC)O

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Ambeed
A2676876-5mg
rel-4-((2S,3R)-3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol
85165-02-2 95%
5mg
$695.0 2024-08-02

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -15 °C; 3 h, -15 °C → 0 °C
1.2 Reagents: Ethyl acetate Solvents: Diethyl ether ;  0 °C → rt; 15 min, rt
Reference
Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin
Meng, Junxiu; Jiang, Tao; Aslam Bhatti, Huma; Siddiqui, Bina S.; Dixon, Sally; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 107-113

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
Reference
Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C-H insertion
Garcia-Munoz, Sergio; Alvarez-Corral, Miriam; Jimenez-Gonzalez, Leticia; Lopez-Sanchez, Cristobal; Rosales, Antonio; et al, Tetrahedron, 2006, 62(52), 12182-12190

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization
Pieters, Luc; Van Dyck, Stefaan; Gao, Mei; Bai, Ruoli; Hamel, Ernest; et al, Journal of Medicinal Chemistry, 1999, 42(26), 5475-5481

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -15 °C; 1 h, -15 °C; -15 °C → rt; 2 h, rt
1.2 Reagents: Ethyl acetate
Reference
Justicia lignans. Part 10. Synthesis of tiruneesiin, the first neolignan from justicia species
Subbaraju, Gottumukkala V.; Kavitha, Jakka; Rajasekhar, Dodda; Hsu, Feng-Lin; Cheng, Kur-Ta, Indian Journal of Chemistry, 2007, (2), 357-359

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Reference
Total synthesis of cedrusin and its methyl ether
Antus, Sandor; Baitz-Gacs, Eszter; Bauer, Rudolf; Gottsegen, Agnes; Seligmann, Otto; et al, Liebigs Annalen der Chemie, 1990, (5), 495-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, -60 °C
Reference
A Diastereoselective Route to trans-2-Aryl-2,3-dihydrobenzofurans through Sequential Cross-Metathesis/Isomerization/Allylboration Reactions: Synthesis of Bioactive Neolignans
Hemelaere, Remy; Carreaux, Francois; Carboni, Bertrand, European Journal of Organic Chemistry, 2015, 2015(11), 2470-2481

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen ,  Lithium aluminum hydride
Reference
Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin formation
Lancefield, Christopher S.; Wienk, Hans L. J.; Boelens, Rolf; Weckhuysen, Bert M.; Bruijnincx, Pieter C. A., Chemical Science, 2018, 9(30), 6348-6360

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: β-Cyclodextrin ,  Oxygen Catalysts: Laccase Solvents: Water ;  8 h, pH 5, 30 °C
1.2 Reagents: Benzophenone Solvents: Acetonitrile
Reference
Controlling the polymerization of coniferyl alcohol with cyclodextrins
Tarrago, Lionel; Modolo, Camille; Yemloul, Mehdi; Robert, Viviane; Rousselot-Pailley, Pierre; et al, New Journal of Chemistry, 2018, 42(14), 11770-11775

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Raw materials

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Preparation Products

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:85165-02-2)
TANG SI LEI
15026964105
2881489226@qq.com

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